molecular formula C36H62O6S B121605 3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid CAS No. 141915-64-2

3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid

Cat. No. B121605
M. Wt: 622.9 g/mol
InChI Key: VYKYDOPQYQKXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid, commonly known as DOTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOTS is a sulfonic acid derivative of benzene, which is synthesized through a multistep process.

Mechanism Of Action

The mechanism of action of DOTS is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DOTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

DOTS has been shown to have a number of biochemical and physiological effects. Studies have shown that DOTS can inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the growth and spread of cancer cells. DOTS has also been shown to reduce inflammation and oxidative stress, which are both involved in the development of many diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DOTS in lab experiments is its potent anticancer properties. DOTS has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DOTS in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of future directions for research on DOTS. One area of research is the development of more efficient synthesis methods for DOTS, which could make it more widely available for research purposes. Another area of research is the development of new formulations of DOTS that could improve its solubility and bioavailability. Finally, there is a need for further research on the mechanism of action of DOTS, which could lead to the development of new cancer therapies and treatments for other diseases.

Synthesis Methods

The synthesis of DOTS involves a multistep process that begins with the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. The resulting compound is then reacted with tetradecyl alcohol to form 3,5-bis(tetradecyloxycarbonyl)benzenesulfonyl chloride. Finally, the sulfonyl chloride group is reduced to a sulfinic acid group using sodium borohydride.

Scientific Research Applications

DOTS has been studied extensively for its potential applications in scientific research. One of the most promising applications of DOTS is in the field of cancer research. Studies have shown that DOTS has potent anticancer properties and can inhibit the growth of cancer cells. DOTS has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.

properties

CAS RN

141915-64-2

Product Name

3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid

Molecular Formula

C36H62O6S

Molecular Weight

622.9 g/mol

IUPAC Name

3,5-bis(tetradecoxycarbonyl)benzenesulfinic acid

InChI

InChI=1S/C36H62O6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3,(H,39,40)

InChI Key

VYKYDOPQYQKXDS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)O)C(=O)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)O)C(=O)OCCCCCCCCCCCCCC

Other CAS RN

141915-64-2

Pictograms

Irritant; Environmental Hazard

synonyms

3,5-bis-(tetradecyloxycarbonyl)benzenesulfinic acid

Origin of Product

United States

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